molecular formula C17H21NO3 B8198091 4-(Benzamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid

4-(Benzamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B8198091
M. Wt: 287.35 g/mol
InChI Key: ZOICSFZIPOIPFR-UHFFFAOYSA-N
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Description

4-(Benzamidomethyl)bicyclo[222]octane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves a series of organic reactions. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows for the rapid formation of the bicyclic structure with good to excellent yields and high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Benzamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-(Benzamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[2.2.2]octane derivatives, such as 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid .

Uniqueness

4-(Benzamidomethyl)bicyclo[222]octane-1-carboxylic acid is unique due to its benzamide group, which can confer specific chemical properties and biological activities not found in other bicyclo[222]octane derivatives

Properties

IUPAC Name

4-(benzamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-14(13-4-2-1-3-5-13)18-12-16-6-9-17(10-7-16,11-8-16)15(20)21/h1-5H,6-12H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOICSFZIPOIPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CNC(=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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